molecular formula C18H22O2 B12421631 Estrone-13C2

Estrone-13C2

Cat. No.: B12421631
M. Wt: 272.35 g/mol
InChI Key: DNXHEGUUPJUMQT-PXHNKYMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estrone-13C2 is a stable isotope-labeled version of estrone, a natural estrogenic hormone. Estrone is one of the primary endogenous estrogens produced in the human body, primarily in adipose tissue through the aromatization of androstenedione . The incorporation of carbon-13 isotopes into the estrone molecule allows for its use in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estrone-13C2 involves the incorporation of carbon-13 isotopes into the estrone molecule. This can be achieved through the use of carbon-13 labeled precursors in the synthesis process. One common method involves the use of carbon-13 labeled androstenedione, which undergoes aromatization to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using carbon-13 labeled precursors. The process includes several steps such as extraction, purification, and quality control to ensure the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions: Estrone-13C2, like its unlabeled counterpart, can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Estrone-13C2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Estrone-13C2 exerts its effects by binding to estrogen receptors in target tissues. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, leading to the transcription of specific genes. This process regulates various physiological functions such as reproductive health, bone density, and cardiovascular function .

Comparison with Similar Compounds

Estrone-13C2 is unique due to its stable isotope labeling, which allows for precise tracking in research studies. Similar compounds include:

This compound stands out for its utility in detailed pharmacokinetic and metabolic studies, providing insights that are not possible with unlabeled compounds.

Properties

Molecular Formula

C18H22O2

Molecular Weight

272.35 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i10+1,12+1

InChI Key

DNXHEGUUPJUMQT-PXHNKYMJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=C[13C](=[13CH]4)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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